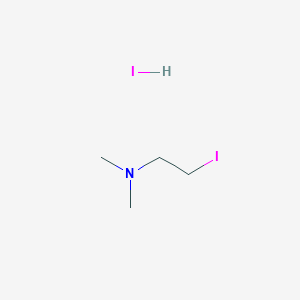

(2-Iodoethyl)dimethylamine hydroiodide

Description

Fundamental Role as a Synthetic Intermediate and Reagent

The primary utility of (2-Iodoethyl)dimethylamine hydroiodide in a laboratory setting is as a synthetic intermediate and alkylating agent. Its chemical structure is key to its reactivity; the carbon-iodine bond is relatively weak, making the iodide ion a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-(dimethylamino)ethyl group into other molecules.

This reactivity is harnessed in various synthetic transformations:

Alkylation Reactions : The compound can serve as an alkylating agent, transferring the (2-dimethylamino)ethyl group to a wide range of nucleophiles, including amines, alcohols, and thiols.

Precursor for Quaternary Ammonium (B1175870) Compounds : It is a direct precursor for synthesizing various quaternary ammonium compounds. These derivatives are explored for their potential biological activities and applications in material science.

Pharmaceutical and Bioactive Molecule Synthesis : The dimethylaminoethyl moiety is present in numerous biologically active molecules and pharmaceuticals. This compound serves as a key building block for introducing this functional group during the synthesis of such compounds. For instance, the phenylethylamine backbone, found in many stimulants and antidepressants, can be modified using such reagents. samaterials.com The hydroiodide salt form often enhances solubility and stability, making it a preferred intermediate in these synthetic pathways. samaterials.com

The compound's utility is underscored by its role in creating more complex molecular architectures, serving as a foundational piece in multi-step synthetic sequences.

Historical Context of Related Iodoamine and Quaternary Ammonium Chemistry

The chemistry of this compound is rooted in two significant areas of chemical history: the discovery and study of organoiodine compounds and the development of quaternary ammonium compounds.

The element iodine was first identified in 1811 by the French chemist Bernard Courtois, who observed violet vapors emanating from seaweed ash treated with sulfuric acid. wikipedia.orgbritannica.com This discovery paved the way for the exploration of iodine's chemistry. The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared by C. Willgerodt in 1886, marking a significant milestone in the field. wiley-vch.de Throughout the late 19th and early 20th centuries, a variety of organic iodine(III) and iodine(V) compounds were synthesized, laying the groundwork for the use of iodo-compounds as reagents in organic synthesis. wiley-vch.de The synthesis of iodoamines, specifically, has evolved with methods such as the ring-opening of aziridines to produce β-iodo amines. organic-chemistry.org

Quaternary ammonium compounds (QACs) have an equally rich history. These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com Their use as antiseptics and disinfectants dates back to the 1930s. nih.gov Over the decades, the applications of QACs have expanded dramatically, finding use as fabric softeners, detergents, and hair conditioners. nih.gov The effectiveness of QACs is closely tied to the balance between their hydrophilic and lipophilic properties, which can be tuned by varying the organic groups attached to the nitrogen atom. mdpi.comnih.gov The synthesis of novel QACs remains an active area of research, with a focus on creating compounds with enhanced biological activity, including antibacterial, antifungal, and antiviral properties. mdpi.comnih.govnih.gov

Scope and Significance of Academic Investigations Pertaining to the Chemical Compound

Academic interest in this compound and related structures is driven by their applicability in diverse scientific fields. The compound itself is a subject of study for its reactivity and potential as a precursor in various synthetic routes.

Research involving this compound and its derivatives spans several key areas:

Organic Synthesis : It is frequently used as a reagent to introduce the dimethylaminoethyl functional group, which is a common structural motif in many target molecules.

Medicinal Chemistry and Pharmaceutical Development : The dimethylamino group is a crucial component in the chemical structure of numerous drugs. Therefore, reagents like this compound are instrumental in the synthesis and development of new therapeutic agents.

Material Science : Quaternary ammonium compounds derived from this intermediate are investigated for the preparation of antimicrobial biomaterials and surfaces. nih.gov The incorporation of quaternary ammonium functionalities into polymers is a promising strategy for creating materials that resist microbial growth. nih.gov

The significance of academic investigations into this compound lies in its enabling role in the synthesis of novel molecules with potentially valuable properties. Its predictable reactivity and utility as a building block ensure its continued relevance in synthetic and medicinal chemistry research.

Chemical Compound Data

Below are tables detailing the properties of this compound.

Chemical Identifiers

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 2-iodo-N,N-dimethylethan-1-amine hydroiodide achemblock.com |

| CAS Number | 76004-08-5 achemblock.com |

| Molecular Formula | C4H11I2N achemblock.com |

| SMILES | CN(C)CCI.[H]I achemblock.com |

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 326.95 g/mol achemblock.com |

| Purity | Typically ≥95% achemblock.com |

| Monoisotopic Mass | 198.9858 Da uni.lu |

Properties

IUPAC Name |

2-iodo-N,N-dimethylethanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10IN.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHBYTOZNIMUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCI.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76004-08-5 | |

| Record name | (2-iodoethyl)dimethylamine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Iodoethyl Dimethylamine Hydroiodide

Direct Synthetic Routes

Direct synthetic routes to (2-Iodoethyl)dimethylamine hydroiodide involve the formation of the target molecule in a single or a few straightforward steps from readily available precursors. These methods are often favored for their operational simplicity and cost-effectiveness.

Quaternization Reactions of Nitrogenous Precursors

One of the most direct methods for the synthesis of this compound is through the quaternization of dimethylamine (B145610). This reaction typically involves the treatment of dimethylamine with a suitable iodoethylating agent, such as 1,2-diiodoethane (B146647). The lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the carbon atoms of the iodoethylating agent, leading to the formation of a new carbon-nitrogen bond and the displacement of an iodide ion. The resulting tertiary amine is then protonated by the hydroiodic acid generated in situ or added to the reaction mixture, yielding the desired hydroiodide salt.

The general reaction can be represented as:

(CH₃)₂NH + ICH₂CH₂I → [(CH₃)₂N(H)CH₂CH₂I]⁺I⁻

Key to the success of this reaction is the control of stoichiometry to minimize the formation of undesired byproducts, such as the bis-quaternized product. The reaction is typically carried out in a suitable solvent, and the product can be isolated by precipitation and filtration.

Halogenation Strategies for Iodoethyl Moiety Introduction

An alternative direct approach involves the halogenation of a precursor already containing the dimethylaminoethyl moiety. A common starting material for this strategy is N,N-dimethylethanolamine. The hydroxyl group of N,N-dimethylethanolamine can be converted to an iodide through various iodinating agents. A prevalent method is the use of hydroiodic acid, which protonates the hydroxyl group, making it a good leaving group (water), followed by nucleophilic attack by the iodide ion.

The reaction proceeds as follows:

(CH₃)₂NCH₂CH₂OH + 2HI → [(CH₃)₂N(H)CH₂CH₂I]⁺I⁻ + H₂O

This method is advantageous as it starts from a commercially available and relatively inexpensive precursor. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent side reactions and ensure a high conversion rate.

Another halogenation strategy involves a two-step process starting from N,N-dimethylethanolamine. The first step is the conversion of the alcohol to the corresponding chloride, 2-chloroethyldimethylamine, often using a chlorinating agent like thionyl chloride. The resulting chloro-compound can then be converted to the desired iodo-compound via a Finkelstein reaction. This reaction involves treating the chloro-derivative with an excess of an iodide salt, such as sodium iodide, in a solvent like acetone. The equilibrium is driven towards the formation of the iodo-compound by the precipitation of the less soluble sodium chloride. wikipedia.orgiitk.ac.in

The two-step halogenation process can be summarized as:

(CH₃)₂NCH₂CH₂OH + SOCl₂ → (CH₃)₂NCH₂CH₂Cl·HCl + SO₂ + HCl

(CH₃)₂NCH₂CH₂Cl·HCl + NaI (excess) → (CH₃)₂NCH₂CH₂I·HI + NaCl

This approach offers good control over the reaction and often results in high yields of the final product.

Convergent Synthesis Approaches Utilizing Diverse Building Blocks

Convergent synthesis strategies involve the preparation of different fragments of the target molecule separately, which are then combined in the final steps. This approach can be beneficial for complex molecules and allows for the independent optimization of the synthesis of each fragment.

Synthesis from Dimethylamine-Based Precursors

In this convergent approach, dimethylamine or a derivative is reacted with a synthon that already contains the iodoethyl group. For instance, dimethylamine can be reacted with a pre-formed iodoethylating agent. This method is similar to the direct quaternization but allows for the use of more complex or specifically functionalized iodoethyl-containing building blocks. The choice of solvent and reaction conditions is critical to ensure the selective formation of the desired product.

Synthesis from Iodoethyl-Containing Synthons

Conversely, a synthon containing the iodoethyl moiety can be the starting point, to which the dimethylamino group is introduced. A common precursor for this approach is 1,2-diiodoethane. By carefully controlling the reaction conditions and stoichiometry, one of the iodine atoms can be selectively substituted by a dimethylamino group. This is typically achieved by reacting 1,2-diiodoethane with a limited amount of dimethylamine. The resulting (2-Iodoethyl)dimethylamine can then be converted to its hydroiodide salt by treatment with hydroiodic acid.

Optimization of Reaction Parameters and Conditions

The successful synthesis of this compound with high yield and purity is highly dependent on the optimization of various reaction parameters. These parameters include the choice of solvent, reaction temperature, concentration of reactants, and the use of catalysts.

Solvent: The choice of solvent can significantly influence the reaction rate and the solubility of reactants and products. For quaternization reactions, polar aprotic solvents are often preferred as they can solvate the cation and anion of the product, thereby stabilizing the transition state. In the Finkelstein reaction, a solvent in which the starting halide is soluble but the resulting inorganic halide is not is crucial for driving the reaction to completion. wikipedia.orgiitk.ac.in

Temperature: The reaction temperature affects the rate of the reaction. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Therefore, an optimal temperature must be determined for each specific synthetic route to maximize the yield of the desired product while minimizing the formation of impurities. For instance, in the synthesis of the analogous 2-dimethylaminoethyl chloride hydrochloride from dimethylethanolamine and thionyl chloride, the initial reaction is carried out at a controlled temperature of 5-15°C, followed by a reflux step.

Catalyst: In some synthetic routes, the use of a catalyst can accelerate the reaction and improve the yield. For example, in certain quaternization reactions, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases. The selection of an appropriate catalyst is dependent on the specific reaction mechanism.

Reactant Concentration and Stoichiometry: The concentration of the reactants and their molar ratio are critical parameters to control. In quaternization reactions involving difunctional reagents like 1,2-diiodoethane, using an excess of one reactant can help to favor the formation of the mono-substituted product over the di-substituted byproduct.

An overview of the influence of various parameters on the synthesis is presented in the table below:

| Parameter | Influence on the Reaction | General Optimization Strategy |

| Solvent | Affects solubility of reactants and products, and reaction rate. | Screen a range of solvents with varying polarities to find the optimal medium. |

| Temperature | Influences reaction rate and selectivity. | Conduct the reaction at various temperatures to determine the optimal balance between reaction speed and byproduct formation. |

| Catalyst | Can increase reaction rate and improve yield. | Evaluate different types of catalysts (e.g., phase-transfer catalysts) and their concentrations. |

| Reactant Ratio | Determines the product distribution, especially in reactions with polyfunctional reagents. | Vary the molar ratio of the reactants to maximize the yield of the desired product. |

| Reaction Time | Affects the conversion of reactants to products. | Monitor the reaction progress over time to determine the optimal reaction duration for maximum yield. |

By systematically optimizing these parameters, the synthesis of this compound can be achieved with high efficiency and purity, making it readily available for its various applications in chemical synthesis.

Solvent Systems and Reaction Media Engineering

The choice of solvent is critical in the synthesis of quaternary ammonium (B1175870) salts like this compound, as it influences the reaction rate and yield. The Menschutkin reaction involves the formation of an ionic product from neutral reactants, and the solvent's polarity plays a significant role in stabilizing the transition state and the final product.

Generally, polar aprotic solvents are favored for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. The selection of an appropriate solvent system is a key aspect of reaction media engineering to optimize the synthesis.

Table 1: Potential Solvent Systems for the Synthesis of this compound

| Solvent | Type | Dielectric Constant (approx.) | Potential Impact on Reaction |

|---|---|---|---|

| Acetonitrile | Polar Aprotic | 37.5 | Generally promotes SN2 reactions, good solubility for reactants. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point allows for a wider range of reaction temperatures. |

| Acetone | Polar Aprotic | 20.7 | Moderate polarity, may offer a balance between reactivity and solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Lower polarity, may result in slower reaction rates. |

Note: This table is illustrative and based on general principles of organic chemistry. Specific experimental data for the synthesis of this compound is not available.

Temperature, Pressure, and Stoichiometric Control

Precise control over reaction parameters is essential for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature: The reaction rate of the Menschutkin reaction is highly dependent on temperature. Higher temperatures generally lead to faster reaction rates. However, elevated temperatures can also promote side reactions such as elimination. Therefore, an optimal temperature must be determined experimentally to achieve a high yield of the desired product in a reasonable timeframe.

Pressure: For reactions involving volatile reactants, conducting the synthesis under elevated pressure can increase the concentration of the reactants in the solution, thereby accelerating the reaction rate. However, for the synthesis of this compound from non-gaseous starting materials, the effect of pressure is generally considered to be minimal.

Stoichiometry: The molar ratio of the reactants, N,N-dimethylethanamine and diiodoethane, is a critical factor. Using a slight excess of the alkylating agent (diiodoethane) can help to ensure the complete conversion of the tertiary amine. However, a large excess should be avoided to prevent purification challenges and the potential for side reactions.

Table 2: Key Reaction Parameters for Optimization

| Parameter | Range of Investigation | Desired Outcome |

|---|---|---|

| Temperature | 25°C - 100°C | Maximize reaction rate while minimizing byproduct formation. |

| Pressure | Atmospheric | Sufficient for non-volatile reactants. |

Note: This table represents typical parameters for optimization and is not based on specific experimental data for the target compound.

Catalytic and Additive Effects in Reaction Efficiency

While the Menschutkin reaction can proceed without a catalyst, certain additives can influence the reaction's efficiency.

Catalysts: For quaternization reactions, the use of catalysts is not common as the reaction is typically favorable. However, in specific cases, phase-transfer catalysts could be employed if the reactants are in different phases. Lewis acids could potentially activate the alkyl halide, but their use is not widely reported for this type of reaction.

Additives: The addition of certain salts can have a "salt effect," influencing the ionic strength of the reaction medium and potentially altering the reaction rate. In some preparations of organic compounds, the use of a radical inhibitor like butylated hydroxytoluene (BHT) can prevent unwanted side reactions, although its necessity in this specific synthesis is not documented.

Further research would be required to determine if any specific catalysts or additives could enhance the synthesis of this compound.

Chemical Reactivity and Mechanistic Transformations of 2 Iodoethyl Dimethylamine Hydroiodide

Alkylation Reactions Utilizing the Chemical Compound

(2-Iodoethyl)dimethylamine hydroiodide serves as a potent alkylating agent, primarily due to the presence of an iodine atom, which functions as an excellent leaving group in nucleophilic substitution reactions. The compound typically introduces the 2-(dimethylamino)ethyl group to a variety of nucleophilic substrates. These reactions generally proceed via a bimolecular (SN2) mechanism, which involves the backside attack of a nucleophile on the carbon atom bonded to the iodine, leading to an inversion of configuration if the carbon were a stereocenter. The steric hindrance from the adjacent dimethylamino group can slightly influence the reaction kinetics when compared to simpler iodoalkanes.

Nucleophilic Alkylation of Diverse Substrates

The electrophilic nature of the carbon atom attached to the iodine allows for the alkylation of a wide range of nucleophiles. The hydroiodide salt often reacts after being neutralized to its free base form, 2-iodo-N,N-dimethylethanamine, or by using a base in the reaction mixture. Key examples of nucleophiles include oxygen-based nucleophiles like phenols and alkoxides, nitrogen-based nucleophiles such as primary and secondary amines, and other nucleophilic species.

For instance, in the synthesis of pharmacologically relevant molecules, precursors like 2-mercaptopyrimidine-4,6-diol (B8817847) have been alkylated using bromo-analogues in the presence of a base like triethylamine (B128534) to form thioether derivatives. mdpi.com The higher reactivity of the iodo-compound would facilitate similar transformations under even milder conditions. The alkylation of amines with alkyl halides is a fundamental process, though it can sometimes lead to mixtures of mono-alkylated, di-alkylated, and quaternary ammonium (B1175870) salt products if not carefully controlled. masterorganicchemistry.com

Below is a table summarizing representative nucleophilic alkylation reactions where a 2-(dimethylamino)ethyl moiety is introduced, illustrating the versatility of the corresponding 2-haloethyldimethylamine reagents.

| Nucleophilic Substrate | Alkylating Agent Type | Base/Solvent | Product Type |

| Phenols / Alcohols | 2-Haloethyldimethylamine | K₂CO₃ / Acetone | O-alkylated ether |

| Primary/Secondary Amines | 2-Haloethyldimethylamine | Et₃N / EtOH | N-alkylated amine |

| Thiols / Thiophenols | 2-Haloethyldimethylamine | NaH / DMF | S-alkylated thioether |

| Carboxylates | 2-Haloethyldimethylamine | Cs₂CO₃ / DMF | O-alkylated ester |

| Azoles (e.g., Pyrazole) | 2-Haloethyldimethylamine | K₂CO₃ / DMF | N-alkylated azole |

Regioselectivity and Stereoselectivity in Alkylation Processes

Regioselectivity becomes a critical consideration when a nucleophilic substrate possesses multiple reactive sites. The alkylation of unsymmetrical ketones, for example, can occur at either the more or less hindered α-carbon, and the outcome is often controlled by the specific reaction conditions, such as the base and ligands used. researchgate.net Similarly, ambident nucleophiles like 2-thiopyrimidine have two potential sites for alkylation (N or S). Studies on such systems have shown that reaction conditions can be tuned to achieve regioselective S-alkylation. bjmu.edu.cn While specific studies detailing the regioselectivity of this compound are not prevalent, the general principles of kinetic versus thermodynamic control apply. Hard nucleophiles (like oxygen) tend to react at the harder electrophilic site, while soft nucleophiles (like sulfur) prefer softer sites, although steric factors also play a significant role.

Stereoselectivity in reactions involving this compound is primarily dictated by the substrate, as the reagent itself is achiral. When the nucleophile is chiral, alkylation can lead to the formation of diastereomers. The development of stereoselective alkylation reactions, often employing chiral catalysts or auxiliaries, is a major focus in modern organic synthesis. nih.govnih.govresearchgate.net For example, iridium-catalyzed allylic alkylations have been developed to control enantioselectivity and diastereoselectivity with high precision. nih.govnih.gov While these specific catalytic systems may not have been applied with (2-Iodoethyl)dimethylamine, they highlight the strategies available to control stereochemical outcomes in alkylation reactions.

Participation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating atoms from most or all of the starting materials. tcichemicals.comresearchgate.netcaltech.edu Cascade reactions (or domino reactions) involve a sequence of transformations that occur consecutively, where the product of one step becomes the substrate for the next, all under the same reaction conditions without the isolation of intermediates. rsc.orgnih.govresearchgate.net

While this compound is not a classical component in well-known named MCRs like the Ugi or Passerini reactions, its bifunctional nature presents opportunities for its inclusion in novel MCR or cascade designs. For example, it could serve as one component in a three-component reaction where it first alkylates a substrate, which then undergoes a subsequent cyclization with a third component.

A hypothetical cascade sequence could involve the initial SN2 reaction of (2-Iodoethyl)dimethylamine with a primary amine. The resulting secondary amine product could then participate in an intramolecular reaction if another electrophilic site is present in the molecule, or it could react with another added component, such as an aldehyde, to form an iminium ion, leading to further transformations. Such strategies allow for the rapid construction of molecular complexity from simple starting materials. nih.gov

Derivatization and Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.ukvanderbilt.eduorganic-chemistry.org (2-Iodoethyl)dimethylamine is an excellent substrate for FGI at the iodo-substituted carbon. The high reactivity of the carbon-iodine bond allows for the displacement of the iodide ion by a host of other nucleophiles, effectively converting the iodo group into various other functionalities.

A classic example of such an interconversion is the Finkelstein reaction, where an alkyl iodide is formed from an alkyl chloride or bromide by treatment with sodium iodide in acetone. vanderbilt.edu The reverse is also possible; the iodide in (2-Iodoethyl)dimethylamine can be replaced by other halides or pseudohalides. This versatility is summarized in the table below.

| Initial Group | Reagent(s) | Converted Group | Reaction Type |

| -I | NaCN, DMSO | -C≡N (Nitrile) | SN2 |

| -I | NaN₃, DMF | -N₃ (Azide) | SN2 |

| -I | R'S⁻Na⁺, EtOH | -SR' (Thioether) | SN2 |

| -I | R'COO⁻Ag⁺, CH₃CN | -OCOR' (Ester) | SN2 |

| -I | NaOH (aq) | -OH (Alcohol) | SN2 |

| -I | NaF, crown ether | -F (Fluoride) | SN2 |

Beyond modifying the iodo group, the tertiary amine functionality can also be derivatized. This is often done for analytical purposes, where amines are reacted with reagents like 9-fluorenylmethylchloroformate (FMOC) to create derivatives that are easily detectable by HPLC. rsc.org Chemically, the most common reaction of the tertiary amine is quaternization. Treatment with another alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) converts the tertiary amine into a quaternary ammonium salt. masterorganicchemistry.com This transformation changes the molecule's physical properties, such as its solubility and ionic character, and is used to synthesize phase-transfer catalysts or ionic liquids.

Applications of 2 Iodoethyl Dimethylamine Hydroiodide in Specialized Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The dimethylaminoethyl group is a common structural motif in many biologically active compounds. (2-Iodoethyl)dimethylamine hydroiodide serves as a convenient and reactive precursor for incorporating this group, particularly in the development of enzyme inhibitors and related structures.

This compound is a crucial alkylating reagent in the synthesis of model compounds designed to mimic the structure and function of nerve agents. These model compounds are essential for studying the mechanisms of toxicity and for developing potential antidotes. Specifically, the compound is used to create thiocholine analogs of G-type nerve agents, which inhibit critical enzymes in the nervous system, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In a typical synthesis, a thiophosphonic acid is treated with this compound in the presence of a base such as aqueous sodium carbonate. The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiophosphonic acid displaces the iodide ion, forming a new phosphorus-sulfur bond and incorporating the dimethylaminoethyl group. The resulting products are O-alkyl S-dimethylaminoethyl methylphosphonothioates. These thiocholine-substituted model compounds allow researchers to study the stereoselective interactions with AChE and BChE, providing insights into the inhibition kinetics of actual nerve agents.

| Compound Series | Target Enzymes | Research Findings |

| Thiocholine-substituted G-type nerve agent models | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | The Sp enantiomers of the synthesized compounds demonstrated greater inhibitory potency toward both AChE and BChE. The thiocholine analogs were found to be significantly more potent inhibitors than the corresponding thiomethyl analogs. tennessee.edunih.gov |

| O-alkyl S-dimethylaminoethyl methylphosphonothioates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Used to investigate stereoselective interactions and inhibition kinetics, mimicking the action of G-type nerve agents on crucial nervous system enzymes. tennessee.edunih.gov |

The same synthetic strategy is employed for the broader elaboration of thiocholine derivatives. Thiocholine and its related structures are of significant interest in neurochemistry and toxicology. The use of this compound provides a reliable method for attaching the key dimethylaminoethylthio (-S-CH_2CH_2N(CH_3)_2) moiety to various molecular scaffolds.

The general preparation involves reacting a suitable thiol-containing precursor with this compound. This reaction is fundamental in creating a library of thiocholine derivatives that can be screened for specific biological activities or used as probes to study enzyme active sites.

Utility in the Formation of Novel Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds (QACs) are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. This structure imparts unique properties that make them suitable for a wide range of applications, from industrial catalysts to surfactants.

This compound is a precursor for synthesizing specialized quaternary ammonium salts that can function as ionic liquids or phase transfer catalysts. The initial reaction introduces the dimethylaminoethyl group, which is a tertiary amine. This tertiary amine can then be readily quaternized by reacting it with an alkyl halide (e.g., methyl iodide, butyl bromide). The resulting quaternary ammonium salt, possessing a permanent positive charge, is the core structure of these materials.

Ionic Liquids: These are salts that are liquid below 100°C. By carefully selecting the alkyl groups and the counter-anion, quaternary ammonium salts derived from this precursor can be designed to have low melting points, high thermal stability, and tunable solubility, which are defining characteristics of ionic liquids.

Phase Transfer Catalysts (PTCs): These catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Quaternary ammonium salts are effective PTCs because their cationic, hydrophilic head can interact with the aqueous phase, while their lipophilic alkyl chains are soluble in the organic phase. This allows the catalyst to transport anions from the aqueous phase to the organic phase, where the reaction can proceed.

| Compound Class | Key Structural Feature | Primary Application |

| Ionic Liquids | Quaternary ammonium cation with selected counter-anions | Green solvents, electrolytes, catalysts. |

| Phase Transfer Catalysts | Quaternary ammonium cation with lipophilic alkyl chains | Facilitating reactions between immiscible phases in organic synthesis. researchgate.netcrdeepjournal.orgsemanticscholar.org |

Cationic surfactants are amphiphilic molecules that possess a positively charged hydrophilic head group. These compounds are effective as emulsifiers, detergents, and antimicrobial agents due to their ability to adsorb at interfaces and disrupt cell membranes.

The synthesis of novel cationic surfactants can utilize this compound to construct the hydrophilic head group. A common strategy involves first reacting a long-chain hydrophobic molecule (e.g., a fatty alcohol) with a reagent to introduce a site for reaction with the iodo-compound. Subsequent reaction with this compound attaches the tertiary amine group. The final step is quaternization of this tertiary amine with an alkyl halide, such as methyl iodide, to form the final cationic surfactant. This modular approach allows for the systematic variation of both the hydrophobic tail and the head group to fine-tune the surfactant's properties, such as its critical micelle concentration (CMC) and emulsifying power.

| Surfactant Type | Head Group | Hydrophobic Tail | Key Property |

| Cationic Surfactant | Quaternary ammonium (derived from dimethylaminoethyl group) | Long alkyl chains (e.g., C8-C16) | Reduces surface tension, forms micelles, emulsifies oils. mdpi.comnih.gov |

| Gemini Surfactant | Two quaternary ammonium groups linked by a spacer | Two long alkyl chains | Superior surfactant properties compared to single-chain counterparts. |

Role in Radiochemistry and Radiopharmaceutical Precursor Development

In the field of nuclear medicine, radiolabeled molecules known as radiotracers are used for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of biochemical processes in the body.

This compound serves as a valuable non-radioactive precursor, or "cold" standard, in the development of novel radiopharmaceuticals, particularly those targeting cholinesterases for the diagnosis of Alzheimer's disease. tennessee.edunih.gov The dimethylaminoethyl moiety is a feature of many potent acetylcholinesterase inhibitors.

The development process for a new radiotracer often involves:

Synthesis of the Non-Radioactive Standard: A non-radioactive version of the target molecule is first synthesized to be fully characterized and tested for its biological activity (e.g., its binding affinity for AChE). This compound can be a key building block in this initial synthesis.

Development of Radiolabeling Method: A synthetic route is then adapted to incorporate a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclide in the final step. nih.gov The precursor molecule, often synthesized using the iodo-compound, is modified to allow for the late-stage introduction of the radioisotope.

By providing a reliable route to the core structure of these complex inhibitors, this compound plays a foundational role in the pipeline for discovering and developing new imaging agents for neurodegenerative diseases.

Introduction of Radioiodine Isotopes (e.g., I-123, I-124, I-131)

The introduction of radioiodine isotopes into organic molecules is a cornerstone of nuclear medicine, providing essential tools for both diagnostic imaging and targeted radiotherapy. nih.gov The choice of isotope depends on the desired application, with each having distinct nuclear properties suitable for different modalities. johnshopkins.edu

| Isotope | Half-life | Decay Mode | Primary Emissions (Energy) | Primary Application |

| Iodine-123 (I-123) | 13.22 hours | Electron Capture (EC) | Gamma (159 keV) | SPECT Imaging |

| Iodine-124 (I-124) | 4.18 days | Positron Emission (β+) | Positrons (β+), Gamma | PET Imaging |

| Iodine-131 (I-131) | 8.02 days | Beta Minus (β-) | Beta particles (β-), Gamma (364 keV) | Theranostics (Therapy & SPECT Imaging) |

This table summarizes the key properties of commonly used radioiodine isotopes. nih.govjohnshopkins.edu

The synthesis of radioiodinated compounds can be achieved through various methods, including direct electrophilic substitution on activated aromatic rings (such as tyrosine residues in peptides) or via the use of prosthetic groups or synthons that already contain the radioiodine atom. nih.govmdpi.com These synthons are then attached to the target molecule.

In this context, this compound represents a stable precursor for a potential radioiodinated synthon. The strategy would involve replacing the stable iodine-127 with a radioactive isotope (I-123, I-124, or I-131). The resulting radioiodinated (2-[I]Iodoethyl)dimethylamine could then be used as an alkylating agent to covalently attach the [I]iodoethyl-dimethylamino moiety to a larger molecule of interest, such as a drug candidate or biologic. Research suggests that compounds where iodine is part of a (2-iodoethyl)amino group can exhibit good stability against deiodination in vivo, a critical factor for successful imaging or therapy. nih.gov This stability prevents the premature loss of the radioisotope from the target molecule, which could otherwise lead to poor image quality or off-target radiation exposure.

Precursor for Carbon-11 Labeled Tracers through Related Methylation Strategies

This compound serves as an important structural precursor for a class of compounds that are prime candidates for labeling with the positron-emitting radionuclide Carbon-11 (¹¹C). With its short half-life of 20.4 minutes, ¹¹C is ideal for positron emission tomography (PET) studies, allowing for multiple scans in a single day and imaging of rapid biological processes. mdpi.comscholaris.ca

The most common and robust method for introducing ¹¹C into a molecule is through N-methylation, using high-reactivity labeling agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. mdpi.comnih.gov This strategy is particularly effective for molecules containing a terminal dimethylamine (B145610) group, a common feature in many biologically active compounds and pharmaceuticals.

The radiolabeling strategy does not use this compound directly in the final labeling step. Instead, it is used to synthesize the non-radioactive ("cold") version of the target molecule, which serves as a reference standard. For the radiosynthesis, a closely related precursor is required. This involves a multi-step process:

Precursor Synthesis: A monomethyl or "N-desmethyl" analogue of the target molecule is synthesized. This is achieved by using a monomethylated building block, such as N-(2-iodoethyl)methylamine, instead of (2-Iodoethyl)dimethylamine, to introduce the side chain. This precursor molecule has a secondary amine (-NHCH₃) at the position intended for labeling.

¹¹C-Methylation: In the final step of the radiosynthesis, the N-desmethyl precursor is reacted with [¹¹C]methyl iodide. The radioactive methyl group attaches to the secondary amine, converting it to the desired ¹¹C-labeled N,N-dimethylamino group. aacrjournals.org

Computational and Theoretical Investigations Pertaining to 2 Iodoethyl Dimethylamine Hydroiodide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like (2-Iodoethyl)dimethylamine hydroiodide. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. For (2-Iodoethyl)dimethylamine, the HOMO is expected to be localized on the iodide and amine moieties, while the LUMO is likely centered on the anti-bonding orbital of the carbon-iodine bond, indicating its susceptibility to nucleophilic attack.

Other important reactivity descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For the (2-Iodoethyl)dimethylamine cation, the area around the hydrogen on the protonated amine and the ethyl carbons would be predicted to be electrophilic sites. Mulliken and Natural Bond Orbital (NBO) charge analyses provide quantitative measures of the partial charges on each atom, further refining the picture of the molecule's electronic landscape.

Illustrative Data Table of Calculated Reactivity Descriptors

The following data are hypothetical and serve to illustrate typical values obtained from DFT calculations for a molecule of this type.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest energy unoccupied orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 8.2 D | Measure of the overall polarity of the molecule. |

| Mulliken Charge on N | -0.55 e | Partial charge on the nitrogen atom, indicating its electron density. |

| Mulliken Charge on Cα | +0.15 e | Partial charge on the carbon adjacent to nitrogen. |

| Mulliken Charge on Cβ-I | -0.10 e | Partial charge on the carbon bonded to iodine. |

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.com For this compound, MD simulations can provide detailed insights into its behavior in various environments, such as in aqueous solution or organic solvents. These simulations model the interactions between the solute and solvent molecules, governed by a set of force fields that describe the potential energy of the system.

In an aqueous environment, MD simulations would likely show the formation of a stable solvation shell of water molecules around the charged dimethylammonium head group. The simulations could quantify the number of water molecules in the first and second solvation shells and their residence times, providing a measure of the strength of the ion-dipole interactions. The iodide anion would also be solvated by a shell of water molecules.

In contrast, in a non-polar organic solvent, the compound might exhibit different behaviors, such as ion pairing or aggregation, due to the less effective shielding of charges. MD simulations can predict the propensity for such aggregation and characterize the structure and dynamics of the resulting clusters. These simulations are crucial for understanding how the solvent environment influences the compound's solubility, stability, and reactivity. semanticscholar.org

Illustrative Data Table of MD Simulation Parameters

This table presents a hypothetical set of parameters for an MD simulation of this compound in water.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 / AMBER |

| Solvent Model | TIP3P Water |

| System Size | 1 molecule in a 50Å x 50Å x 50Å box of water |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key reaction of interest is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide leaving group. researchgate.netmdpi.com

Computational methods can map the potential energy surface (PES) for such a reaction. This involves calculating the energy of the system as a function of the geometric coordinates that change during the reaction, such as the breaking of the C-I bond and the formation of the new bond with the nucleophile. The highest point on the minimum energy path along the PES corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier.

These calculations can confirm that the SN2 reaction proceeds via a backside attack, resulting in an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com Furthermore, the influence of the solvent on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution.

Illustrative Data Table for a Hypothetical SN2 Reaction Profile

The following data represent a hypothetical energy profile for the reaction of (2-Iodoethyl)dimethylamine with a nucleophile (Nu-).

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Cation + Nu-) | 0.0 | Initial state of the separated reactants. |

| Pre-reaction Complex | -5.2 | Ion-dipole complex formed before the transition state. |

| Transition State | +15.8 | Highest energy point along the reaction coordinate. |

| Post-reaction Complex | -22.5 | Complex of the product and the leaving group. |

| Products (Product + I-) | -20.1 | Final state of the separated products. |

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry offers a systematic way to investigate structure-activity and structure-reactivity relationships (SARs). researchgate.netnih.gov By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, one can develop predictive models for its behavior.

For instance, the effect of the leaving group can be studied by replacing the iodine atom with other halogens (fluorine, chlorine, bromine). Quantum chemical calculations would predict that the activation energy for the SN2 reaction increases in the order I < Br < Cl < F, consistent with the known leaving group abilities of the halides.

Similarly, the influence of the N-alkyl substituents can be explored by replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl). These modifications would introduce steric hindrance around the nitrogen atom, which could affect the molecule's conformation and its interactions with solvent molecules or other reactants. The computational results, such as changes in the HOMO-LUMO gap or activation energies, can be correlated with experimentally observed reactivity trends to build robust quantitative structure-activity relationship (QSAR) models. mdpi.com

Illustrative Data Table for a Comparative Structure-Reactivity Study

This table presents hypothetical calculated activation energies for the SN2 reaction of various (2-Haloethyl)dimethylamine derivatives.

| Compound | Leaving Group (X) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| (2-Fluoroethyl)dimethylamine | F | 30.5 |

| (2-Chloroethyl)dimethylamine | Cl | 22.1 |

| (2-Bromoethyl)dimethylamine | Br | 18.4 |

| (2-Iodoethyl)dimethylamine | I | 15.8 |

Emerging Research Directions and Future Prospects for 2 Iodoethyl Dimethylamine Hydroiodide

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including reactive intermediates like (2-Iodoethyl)dimethylamine hydroiodide. Future research will likely focus on developing more sustainable and environmentally benign methods for its production, moving away from traditional synthetic routes that may involve hazardous reagents or generate significant waste.

Key areas of development are expected to include:

Atom Economy and Waste Reduction: New synthetic strategies will aim to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. A related metric, Reaction Mass Efficiency (RME), which considers yield and stoichiometry, will also be crucial in evaluating the greenness of new protocols. nih.govresearchgate.net The goal is to minimize the generation of byproducts and waste streams. For instance, the synthesis of the analogous compound, 2-dimethylaminoethyl chloride hydrochloride, from dimethylethanolamine and thionyl chloride has been optimized to reduce waste by absorbing gaseous byproducts like hydrogen chloride and sulfur dioxide. google.com Similar approaches could be adapted for the iodo-variant.

Use of Greener Solvents: Research will likely explore the replacement of conventional organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. youtube.com The development of solvent-free reaction conditions, known as mechanochemistry, represents another promising avenue. youtube.com

Catalytic Approaches: The use of catalysts, which are effective in small amounts and can be recycled, is a cornerstone of green chemistry. youtube.com Future syntheses of this compound may employ novel catalytic systems to improve efficiency and reduce energy consumption.

A comparative analysis of green chemistry metrics for a hypothetical synthesis of this compound is presented in Table 1.

Table 1: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Ideal Value | Potential Application to this compound Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Designing a synthesis where the maximum number of atoms from the starting materials are incorporated into the final product. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Optimizing reaction conditions to maximize yield and minimize the use of excess reagents. nih.govresearchgate.net |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Evaluating the overall efficiency of the synthesis, including solvents, reagents, and process aids, to identify areas for waste reduction. youtube.comwiley-vch.de |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Quantifying the amount of waste generated per kilogram of product, with a focus on minimizing this value. youtube.com |

Exploration of Novel Catalytic Roles and Applications

The structure of this compound, specifically its quaternary ammonium (B1175870) salt nature, suggests potential applications in catalysis. Quaternary ammonium salts are well-known as phase-transfer catalysts (PTCs). tcichemicals.combiomedres.us These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. tcichemicals.comacsgcipr.org

Future research could explore the use of this compound or its derivatives in:

Phase-Transfer Catalysis (PTC): As a quaternary ammonium iodide, the compound could be investigated for its efficacy in promoting a variety of organic reactions, such as nucleophilic substitutions, alkylations, and oxidations, under heterogeneous conditions. researchgate.netcore.ac.ukresearchgate.net The presence of the iodoethyl group could offer unique reactivity or selectivity compared to more common PTCs like tetrabutylammonium bromide.

Organocatalysis: The amine functionality within the molecule opens up the possibility of its use as an organocatalyst or a precursor to more complex organocatalytic structures.

Bifunctional Catalysis: The combination of the ammonium salt and the reactive iodo-group could be exploited in bifunctional catalysis, where one part of the molecule activates a substrate while the other participates in a separate catalytic transformation.

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst can be influenced by several factors, as detailed in Table 2.

Table 2: Factors Influencing Phase-Transfer Catalyst Activity

| Factor | Influence on Catalysis | Relevance to this compound |

|---|---|---|

| Structure of the Cation | The size and nature of the alkyl groups on the nitrogen atom affect the catalyst's solubility in the organic phase and its ability to shield the positive charge. biomedres.us | The relatively small dimethyl and iodoethyl groups may confer specific solubility and reactivity properties. |

| Nature of the Anion | The anion (in this case, iodide) is transferred into the organic phase to participate in the reaction. The nucleophilicity and lipophilicity of the anion are key. | Iodide is a good nucleophile and leaving group, which could be advantageous in certain catalytic cycles. |

| Solvent System | The choice of the two immiscible solvents (e.g., water and a nonpolar organic solvent) is critical for the efficiency of the phase transfer process. tcichemicals.com | The catalytic activity would need to be optimized for different solvent systems depending on the specific reaction. |

| Stirring Speed and Temperature | These parameters influence the interfacial area between the two phases and the rate of reaction. biomedres.us | Standard optimization of reaction conditions would be necessary to maximize catalytic performance. |

Integration into Advanced Materials Science Research (Academic Context)

The reactivity of the iodo- and amino- functionalities in this compound makes it a potentially valuable building block in materials science. Future academic research could focus on incorporating this molecule into a variety of advanced materials.

Potential research areas include:

Functional Polymers: The compound can be used to introduce dimethylaminoethyl groups into polymers. This can be achieved either by reacting it with existing polymers or by first converting it into a polymerizable monomer. The resulting amine-functionalized polymers could have applications in areas such as gene delivery, drug delivery, and CO2 capture. nih.gov

Surface Modification: The reactivity of the iodo-group allows for the grafting of the dimethylaminoethyl moiety onto surfaces, altering their chemical and physical properties. nih.gov For example, it could be used to modify the surface of graphene oxide or silica particles to create materials with tailored wettability, adsorption, or catalytic properties. nih.gov

Organic-Inorganic Hybrid Materials: Quaternary ammonium compounds are used in the synthesis of organic-inorganic hybrid materials, such as perovskites for solar cells and other optoelectronic applications. acs.org While not the exact precursor, the structural similarities suggest that this compound could be explored as a component in the synthesis of novel hybrid materials.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Radiochemistry

One of the most promising future directions for this compound is in the field of radiochemistry, particularly in the synthesis of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET).

The structural similarity of (2-Iodoethyl)dimethylamine to choline (trimethyl-2-hydroxyethylammonium) makes it an attractive precursor for the synthesis of radiolabeled choline analogs. researchgate.netnih.gov Choline metabolism is often upregulated in cancer cells, making radiolabeled choline a valuable tracer for tumor imaging. nih.govnih.govopenmedscience.com

Future interdisciplinary research could focus on:

Synthesis of PET Tracers: this compound could serve as a precursor for the synthesis of PET tracers labeled with radioisotopes of iodine (e.g., Iodine-123, Iodine-124, Iodine-125) or by replacing the iodide with a radionuclide like Fluorine-18. nih.govnih.gov These tracers could be used for the in vivo imaging of various biological processes.

Radiolabeling of Biomolecules: The compound could be used as a bifunctional linker to attach radioisotopes to larger biomolecules such as peptides, antibodies, or nanoparticles. vandamlab.orgnih.gov This would involve first attaching the dimethylaminoethyl moiety to the biomolecule, followed by a radiolabeling step at the iodo- position, or vice versa.

Development of Automated Radiosynthesis Protocols: To facilitate the clinical translation of new radiotracers, the development of automated and efficient radiosynthesis methods is crucial. openmedscience.com Research in this area would involve optimizing the reaction conditions for radiolabeling using this compound as a precursor and adapting these methods for use in automated synthesis modules.

The potential of this compound as a precursor in the synthesis of radiolabeled choline analogs is highlighted by comparing its structure to that of choline and a known fluorinated analog.

Table 3: Structural Comparison of Choline and Potential Precursors

| Compound | Chemical Structure | Key Features for Radiochemistry |

|---|---|---|

| Choline | (CH₃)₃N⁺CH₂CH₂OH | The biological target molecule. |

| (2-Iodoethyl)dimethylamine | (CH₃)₂NCH₂CH₂I | Contains the core dimethylaminoethyl structure and a reactive iodide for radiolabeling or further functionalization. |

| [¹⁸F]Fluorocholine (FCH) | (CH₃)₂N⁺CH₂CH₂¹⁸F | A successful PET tracer where the hydroxyl group of choline is replaced by Fluorine-18. nih.govopenmedscience.com |

Q & A

(Basic) What are the recommended synthetic pathways for (2-Iodoethyl)dimethylamine hydroiodide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves quaternization of dimethylamine with 2-iodoethyl iodide in a polar solvent (e.g., tetrahydrofuran) under inert atmosphere. Hydriodic acid (HI) is often used as a catalyst or co-reactant, as evidenced by analogous hydroiodide salt preparations . Purification is critical due to hygroscopicity; recrystallization from ethanol or acetonitrile at low temperatures (0–5°C) is recommended. Purity can be confirmed via:

- Elemental analysis (C, H, N, I content).

- HPLC with UV detection (λ = 254 nm) to monitor residual solvents or byproducts.

- Iodide ion titration using silver nitrate to ensure stoichiometric HI incorporation .

(Basic) What are the critical storage and handling protocols for this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under argon at 2–8°C to prevent hydrolysis or iodine loss. Desiccants (e.g., silica gel) should be included in packaging .

- Handling : Conduct reactions in a fume hood due to potential HI off-gassing. Use inert gloves and avoid contact with oxidizing agents (e.g., peroxides), which may trigger exothermic decomposition .

(Advanced) How can crystallographic data resolve discrepancies in reported structural properties of hydroiodide salts?

Methodological Answer:

Conflicting reports on bond lengths or packing motifs can arise from hydration states or polymorphic forms. To address this:

- Perform single-crystal X-ray diffraction (SCXRD) under controlled humidity and temperature (e.g., 296 K, 500 kPa pressure) to capture accurate unit cell parameters .

- Compare experimental data with density functional theory (DFT) -optimized structures to validate hydrogen bonding patterns (e.g., N–H···I interactions) .

- Use thermal gravimetric analysis (TGA) to correlate crystallographic data with hydration levels, as seen in dabcoHI hydrate studies .

(Advanced) What experimental strategies mitigate toxicity risks when testing this compound in biological systems?

Methodological Answer:

- In vitro assays : Use MTT or resazurin assays to quantify cell viability at varying concentrations (e.g., 0.1–100 µM). Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle) .

- Dosage optimization : Conduct acute toxicity studies in rodent models with escalating doses (e.g., 10–100 mg/kg) to determine LD50. Monitor biomarkers like serum creatinine (kidney function) and ALT/AST (liver damage) .

- Environmental safety : Treat waste with sodium thiosulfate to neutralize residual iodide before disposal .

(Advanced) How can researchers design experiments to evaluate the compound’s efficacy in perovskite solar cell applications?

Methodological Answer:

- Device integration : Spin-coat this compound as a hole-transport layer (HTL) at concentrations of 10–50 mg/mL in chlorobenzene. Optimize thickness (20–100 nm) via atomic force microscopy (AFM) .

- Performance metrics : Measure current-density voltage (J-V) curves under AM1.5G illumination. Compare power conversion efficiency (PCE) against standard HTLs (e.g., Spiro-OMeTAD) .

- Stability testing : Expose devices to 85°C/85% relative humidity for 500 hours. Use X-ray photoelectron spectroscopy (XPS) to detect iodine migration into the perovskite layer .

(Advanced) What analytical techniques are most effective in characterizing decomposition pathways under varying pH conditions?

Methodological Answer:

- pH-dependent stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via:

- NMR spectroscopy (¹H/¹³C) to track structural changes (e.g., loss of ethyl iodide groups).

- Ion chromatography to quantify free iodide (I⁻) release over time .

- Kinetic analysis : Use UV-Vis spectroscopy (λ = 290 nm, HI absorption band) to derive rate constants (k) and propose degradation mechanisms (e.g., SN2 vs. radical pathways) .

(Basic) How should researchers address conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

- Solubility profiling : Prepare saturated solutions in water, ethanol, and DMSO at 25°C. Quantify solubility via gravimetric analysis after vacuum filtration .

- Contradiction resolution : If discrepancies persist (e.g., higher solubility in DMSO than literature reports), verify purity via differential scanning calorimetry (DSC) to rule out polymorphic interference .

(Advanced) What computational methods validate spectroscopic assignments for this compound?

Methodological Answer:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level. Simulate IR and Raman spectra to assign vibrational modes (e.g., C–I stretch at 550 cm⁻¹) .

- NMR prediction : Use GIAO (Gauge-Independent Atomic Orbital) methods to compute ¹H/¹³C chemical shifts. Compare with experimental data to confirm assignments .

(Basic) What safety protocols are essential during large-scale synthesis?

Methodological Answer:

- Ventilation : Use explosion-proof fume hoods with scrubbers to capture HI vapors .

- Equipment : Employ non-sparking tools and grounded reactors to prevent static discharge .

- Emergency response : Neutralize spills with calcium carbonate and evacuate the area immediately .

(Advanced) How can isotopic labeling (e.g., ¹²⁵I) track the compound’s biodistribution in pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.